molecular formula C27H56O6S B12421066 Dilaurylglycerosulfate

Dilaurylglycerosulfate

Cat. No.: B12421066
M. Wt: 508.8 g/mol
InChI Key: YRGBJPWCSAZWNR-UHFFFAOYSA-N
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Description

Dilaurylglycerosulfate (CAS: 99387-94-7) is an anionic surfactant with the molecular formula C₂₇H₅₆O₆S and a molecular weight of 508.8 g/mol . It is primarily employed as a co-emulsifier in diagnostic tests for lipase determination. Lipase activity assays require a stable oil-water interface to maximize catalytic efficiency, and mechanical emulsification methods (e.g., stirring) often fail to provide sufficient surface area . This compound stabilizes this interface, enabling consistent and reproducible lipase activity measurements. Its structure consists of a glycerol backbone esterified with two lauryl (C12) chains and a sulfate group, conferring amphiphilic properties critical for emulsification .

Commercial preparations, such as those from MedChemExpress (MCE) and Roche Diagnostics, ensure high purity (>98%) and stability when stored at 2–8°C . The compound is widely validated in research and diagnostics, with applications cited in protocols published by Nature, Cell, and Science .

Properties

Molecular Formula

C27H56O6S

Molecular Weight

508.8 g/mol

IUPAC Name

2,3-didodecoxypropyl hydrogen sulfate

InChI

InChI=1S/C27H56O6S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,28,29,30)

InChI Key

YRGBJPWCSAZWNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(COS(=O)(=O)O)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dilaurylglycerosulfate is synthesized through the esterification of glycerol with lauric acid, followed by sulfonation. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. High-speed stirring, shaking, and ultrasonic treatment are employed to ensure stable emulsification and minimize experimental errors .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dilaurylglycerosulfate has a wide range of applications in scientific research:

Mechanism of Action

Dilaurylglycerosulfate acts as an emulsifier by increasing the surface area of the reaction interface. The compound has both hydrophilic (sulfate group) and hydrophobic (lauryl chains) regions, allowing it to stabilize emulsions by reducing surface tension. This stabilization enhances the catalytic activity and specificity of lipase enzymes in diagnostic assays .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts Dilaurylglycerosulfate with other surfactants commonly used in enzymatic assays:

Compound Chemical Class Charge Molecular Weight (g/mol) Key Structural Features Primary Application in Diagnostics
This compound Glycerol sulfate ester Anionic 508.8 Two C12 chains, sulfate group Lipase assays (co-emulsifier)
Tween 20 Polyoxyethylene sorbitan ester Non-ionic 1227.5 Polyethylene glycol, lauric acid Protein solubilization, ELISA
Triton X-100 Polyethylene glycol phenyl ether Non-ionic 647.0 Aromatic ring, PEG chain Membrane protein extraction
Sodium Cholate Bile acid derivative Anionic 430.6 Steroid backbone, hydroxyl groups Lipase assays, membrane protein solubilization
CHAPSO Zwitterionic sulfobetaine Zwitterionic 630.9 Sulfobetaine head, C12 chain Membrane protein stabilization

Performance in Lipase Assays

  • This compound vs. Sodium Cholate :
    Both are anionic, but sodium cholate’s rigid steroid backbone forms smaller micelles compared to this compound’s flexible glycerol-based structure. This flexibility allows this compound to stabilize larger interfacial areas, enhancing lipase activity . Sodium cholate may disrupt protein-lipid interactions due to its higher critical micelle concentration (CMC) .
  • This compound vs. Non-ionic Surfactants (Tween 20, Triton X-100): Non-ionic surfactants lack charge-mediated interactions with lipase, reducing their ability to maintain enzyme specificity. Triton X-100’s aromatic ring can denature proteins, making it unsuitable for sensitive assays .

Stability and Compatibility

This compound retains stability for 12 months at 2–8°C , outperforming zwitterionic detergents like CHAPSO, which require stricter storage conditions . Its compatibility with bile salts (e.g., deoxycholate) further enhances its utility in multi-component assays .

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